molecular formula C16H9ClN4O5 B10900175 (2E)-N-(2-chloro-5-nitrophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide

(2E)-N-(2-chloro-5-nitrophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide

Cat. No.: B10900175
M. Wt: 372.72 g/mol
InChI Key: BJMXYYQRVBPSFU-YRNVUSSQSA-N
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Description

(E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(4-NITROPHENYL)-2-PROPENAMIDE is a synthetic organic compound characterized by its complex structure, which includes nitro, cyano, and chloro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(4-NITROPHENYL)-2-PROPENAMIDE typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, a chlorinated aromatic compound, undergoes nitration to introduce nitro groups.

    Cyanation: The nitrated intermediate is then subjected to cyanation to introduce the cyano group.

    Amidation: The final step involves the formation of the amide bond through a reaction with an appropriate amine.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times.

Types of Reactions:

    Oxidation: The nitro groups in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.

    Reduction: The nitro groups can also be reduced to amines under suitable conditions using reagents like hydrogen gas and a metal catalyst.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic medium.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Chemistry

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a precursor in organic synthesis.

Biology and Medicine

  • Investigated for its potential as an antimicrobial agent due to the presence of nitro groups.
  • Explored for its cytotoxic properties against certain cancer cell lines.

Industry

  • Potential applications in the development of new materials with specific electronic or optical properties.
  • Used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(4-NITROPHENYL)-2-PROPENAMIDE depends on its application. For instance:

    Antimicrobial Activity: The nitro groups can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components.

    Cytotoxic Activity: The compound may interact with cellular proteins and DNA, leading to cell death through apoptosis or necrosis.

Similar Compounds

    (E)-N~1~-(2-BROMO-5-NITROPHENYL)-2-CYANO-3-(4-NITROPHENYL)-2-PROPENAMIDE: Similar structure but with a bromo group instead of a chloro group.

    (E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(4-AMINOPHENYL)-2-PROPENAMIDE: Similar structure but with an amino group instead of a nitro group on the phenyl ring.

Uniqueness

  • The presence of both nitro and cyano groups in (E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(4-NITROPHENYL)-2-PROPENAMIDE makes it particularly reactive and versatile for various chemical transformations.
  • The chloro group provides a site for further functionalization through substitution reactions.

Properties

Molecular Formula

C16H9ClN4O5

Molecular Weight

372.72 g/mol

IUPAC Name

(E)-N-(2-chloro-5-nitrophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C16H9ClN4O5/c17-14-6-5-13(21(25)26)8-15(14)19-16(22)11(9-18)7-10-1-3-12(4-2-10)20(23)24/h1-8H,(H,19,22)/b11-7+

InChI Key

BJMXYYQRVBPSFU-YRNVUSSQSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)[N+](=O)[O-]

Origin of Product

United States

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